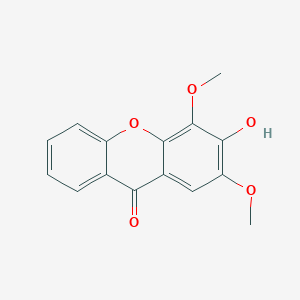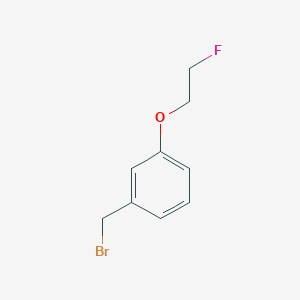
1-(Bromomethyl)-3-(2-fluoroethoxy)benzene
Overview
Description
1-(Bromomethyl)-3-(2-fluoroethoxy)benzene, also known as BMFEB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzene derivatives and has a molecular formula of C9H9BrF O. BMFEB has been used in various research studies due to its unique properties and potential applications.
Mechanism of Action
1-(Bromomethyl)-3-(2-fluoroethoxy)benzene inhibits the activity of CYP2E1 by binding to the active site of the enzyme. This prevents the enzyme from metabolizing drugs and toxins that are substrates for CYP2E1. The inhibition of CYP2E1 by 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene has been shown to reduce the toxicity of various drugs and toxins in animal models.
Biochemical and Physiological Effects:
1-(Bromomethyl)-3-(2-fluoroethoxy)benzene has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in liver cells, which can lead to oxidative stress and cell damage. 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene has also been shown to reduce the expression of pro-inflammatory cytokines in liver cells, which can contribute to the development of liver diseases.
Advantages and Limitations for Lab Experiments
1-(Bromomethyl)-3-(2-fluoroethoxy)benzene has several advantages for lab experiments. It is a potent and selective inhibitor of CYP2E1, which makes it a valuable tool for studying the role of this enzyme in drug metabolism and toxicity. 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene is also relatively easy to synthesize and has good stability under normal lab conditions.
However, there are also some limitations to the use of 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene in lab experiments. It has been shown to have some off-target effects on other enzymes, which can complicate the interpretation of results. 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene also has low solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene in scientific research. One potential application is in the development of new drugs that target CYP2E1. 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene can be used as a lead compound for the development of more potent and selective inhibitors of this enzyme.
Another future direction is in the study of the role of CYP2E1 in various disease states. 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene can be used to investigate the contribution of CYP2E1 to the development of liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).
Conclusion:
In conclusion, 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It is a potent inhibitor of CYP2E1 and has been used to study the role of this enzyme in drug metabolism and toxicity. 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene in scientific research, including the development of new drugs and the study of the role of CYP2E1 in various disease states.
Scientific Research Applications
1-(Bromomethyl)-3-(2-fluoroethoxy)benzene has been widely used in scientific research due to its unique properties. It is a potent inhibitor of CYP2E1, an enzyme that is involved in the metabolism of various drugs and toxins. 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene has been used to study the role of CYP2E1 in drug metabolism and toxicity. It has also been used to investigate the mechanism of action of various drugs and toxins that are metabolized by CYP2E1.
properties
IUPAC Name |
1-(bromomethyl)-3-(2-fluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c10-7-8-2-1-3-9(6-8)12-5-4-11/h1-3,6H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGOUIOBFQBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCF)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576662 | |
| Record name | 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-(2-fluoroethoxy)benzene | |
CAS RN |
123644-44-0 | |
| Record name | 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




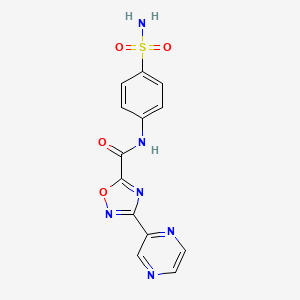
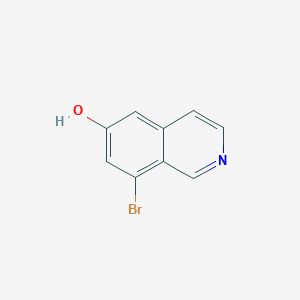


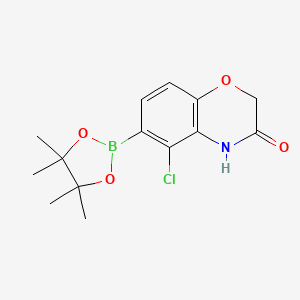
![[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-](/img/structure/B3046305.png)
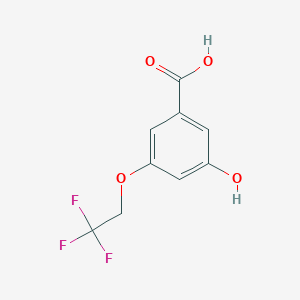
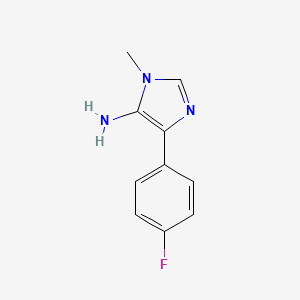
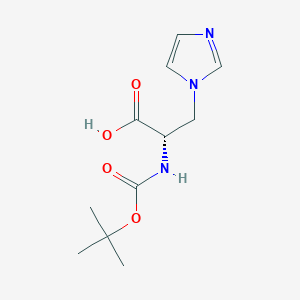
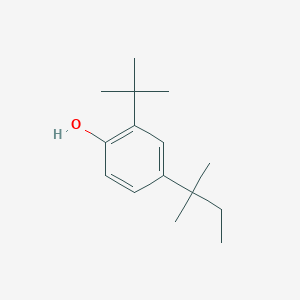
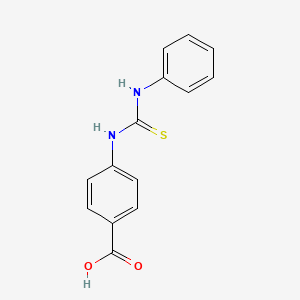
![Propanedioic acid, [2-(2-amino-9H-purin-9-yl)ethyl]-, diethyl ester](/img/structure/B3046314.png)
